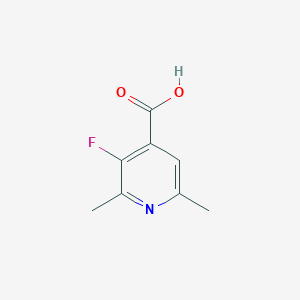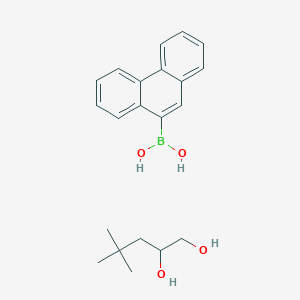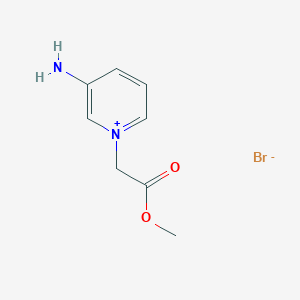
Pyrimidin-5-ylboronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-5-ylboronic acid hydrochloride: is a chemical compound with the molecular formula C4H5BN2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylboronic acid hydrochloride typically involves the reaction of pyrimidine with boronic acid derivatives. One common method is the reaction of 5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidin-5-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidin-5-ylboronic acid.
Reduction: It can be reduced to form pyrimidin-5-ylboronic ester.
Substitution: It can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in the Suzuki-Miyaura reaction.
Major Products Formed:
Oxidation: Pyrimidin-5-ylboronic acid.
Reduction: Pyrimidin-5-ylboronic ester.
Substitution: Various biaryl compounds formed through the Suzuki-Miyaura cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-5-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of fine chemicals and materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of pyrimidin-5-ylboronic acid hydrochloride in the Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronic acid derivative and the halide substrate. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved in this reaction are primarily the palladium catalyst and the boronic acid derivative.
Vergleich Mit ähnlichen Verbindungen
- Pyridin-4-ylboronic acid
- Pyridin-3-ylboronic acid
- Phenylboronic acid
- Naphthalen-1-ylboronic acid
Comparison: Pyrimidin-5-ylboronic acid hydrochloride is unique due to its pyrimidine ring structure, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Eigenschaften
Molekularformel |
C4H6BClN2O2 |
|---|---|
Molekulargewicht |
160.37 g/mol |
IUPAC-Name |
pyrimidin-5-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C4H5BN2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3,8-9H;1H |
InChI-Schlüssel |
YHNNXVGLVKWLMN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CN=C1)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)



![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)







